molecular formula C20H29NO3 B1325551 Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate CAS No. 898777-16-7

Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate

Cat. No.: B1325551
CAS No.: 898777-16-7
M. Wt: 331.4 g/mol
InChI Key: YPJLVCJGKXOKAA-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate is a synthetic organic compound with the molecular formula C18H25NO3 It is characterized by the presence of a heptanoate ester group, a ketone functional group, and a pyrrolidine ring attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Heptanoate Ester: The initial step involves the esterification of heptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid to form ethyl heptanoate.

    Introduction of the Ketone Group: The next step involves the oxidation of ethyl heptanoate to introduce the ketone functional group at the 7th position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Pyrrolidine Ring: The final step involves the nucleophilic substitution reaction where the pyrrolidine ring is attached to the phenyl group. This can be achieved using pyrrolidine and a suitable base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate involves its interaction with specific molecular targets and pathways. The ketone and ester functional groups allow it to participate in various biochemical reactions. The pyrrolidine ring enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-oxo-7-phenylheptanoate: Lacks the pyrrolidine ring, resulting in different chemical properties and biological activities.

    Ethyl 7-oxo-7-[(4-methylphenyl)]heptanoate: Contains a methyl group instead of the pyrrolidine ring, leading to variations in reactivity and applications.

Uniqueness

Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various fields of research.

Properties

IUPAC Name

ethyl 7-oxo-7-[4-(pyrrolidin-1-ylmethyl)phenyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-2-24-20(23)9-5-3-4-8-19(22)18-12-10-17(11-13-18)16-21-14-6-7-15-21/h10-13H,2-9,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJLVCJGKXOKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642780
Record name Ethyl 7-oxo-7-{4-[(pyrrolidin-1-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-16-7
Record name Ethyl 7-oxo-7-{4-[(pyrrolidin-1-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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